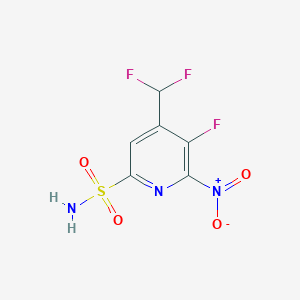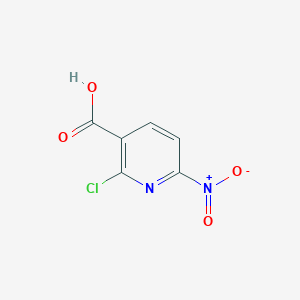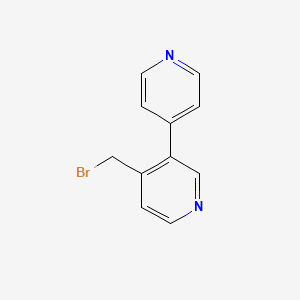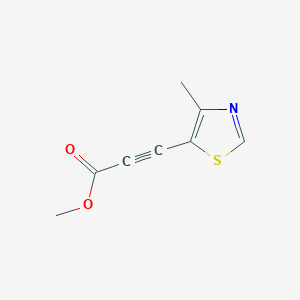
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 1 and 5, and a propiolic acid moiety at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond, yielding alkenes or alkanes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alkanes.
Aplicaciones Científicas De Investigación
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1,5-Dimethyl-1H-pyrazol-5-yl)propiolic acid
- 3-(1,5-Dimethyl-1H-pyrazol-2-yl)propiolic acid
Comparison: While these compounds share a similar core structure, the position of the substituents on the pyrazole ring can significantly influence their chemical properties and reactivity. For example, the position of the dimethyl groups can affect the compound’s stability, solubility, and interaction with biological targets. 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h5H,1-2H3,(H,11,12) |
Clave InChI |
AZBPEBSXHWPWCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)










